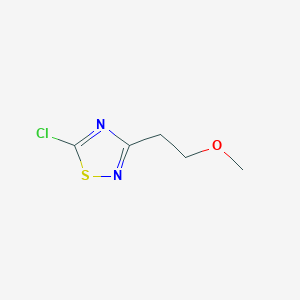

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole

Descripción

Propiedades

IUPAC Name |

5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAOOWRIYBWSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Substitution via Suzuki-Miyaura Coupling on 3,5-Dichloro-1,2,4-thiadiazole

A key route involves the selective mono-substitution of 3,5-dichloro-1,2,4-thiadiazole with a 2-methoxyethyl boronic acid derivative under Suzuki-Miyaura coupling conditions. This method allows regioselective replacement of one chlorine atom at the 3-position while retaining the chlorine at the 5-position.

- Reaction conditions: Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), solvent mixture (toluene/water/methanol), and controlled temperature.

- Temperature control: Room temperature coupling favors selective mono-substitution, yielding 5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole with higher regioselectivity and yield (~75%) compared to reflux conditions which can lead to side reactions such as methoxy substitution at the 5-position.

- Mechanistic insight: The reaction proceeds via oxidative addition of Pd(0) into the C–Cl bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond at the 3-position.

This method is advantageous for its mild conditions and ability to generate analogs by varying the boronic acid substrate.

Cyclization from Cyanoformimidate and Sulfur Chloride Derivatives

Although primarily reported for 1,2,5-thiadiazoles, analogous methods using cyanoformimidate derivatives and sulfur monochloride/dichloride can be adapted for 1,2,4-thiadiazoles with appropriate modifications.

- Starting materials: Alkyl cyanoformimidates bearing the 2-methoxyethyl group.

- Reagents: Sulfur monochloride or sulfur dichloride serves as a sulfur source and chlorinating agent.

- Solvents: Polar aprotic solvents such as dimethylformamide or non-polar solvents like benzene or toluene.

- Conditions: Reaction temperatures range from 0°C to 85°C, with reaction times spanning 1 to 20 hours depending on temperature.

- Workup: Extraction with organic solvents, washing with acidified water to remove impurities, and vacuum distillation to purify the product.

This approach can yield 3-chloro-4-alkoxy-1,2,5-thiadiazoles, and with suitable adaptation, 1,2,4-thiadiazole analogs with alkoxyethyl substituents may be synthesized by analogous cyclization and substitution sequences.

Post-Synthetic Alkoxylation via Nucleophilic Substitution

In cases where 5-chloro-3-halo-1,2,4-thiadiazoles are available, nucleophilic substitution with 2-methoxyethyl nucleophiles (e.g., 2-methoxyethyl alcohol or its alkoxide) can be employed to introduce the 2-methoxyethyl substituent at the 3-position.

- Reaction conditions: Mild base to generate the alkoxide nucleophile, solvent such as DMF or DMSO, and controlled temperature to avoid side reactions.

- Advantages: Allows functional group diversification post ring formation.

- Limitations: Requires availability of suitable leaving groups and careful control to avoid substitution at undesired positions.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling on 3,5-dichloro-1,2,4-thiadiazole | Pd(0) catalyst, K2CO3 base, toluene/water/methanol, RT or reflux | ~75 (RT) | High regioselectivity, mild conditions | Requires boronic acid derivative, Pd catalyst cost |

| Cyclization from 2-methoxyethyl cyanoformimidate + SCl2 | Sulfur dichloride, DMF or benzene, 0–85°C, 1–20 hours | Variable | Direct ring formation with substituent | Longer reaction times, possible side products |

| Nucleophilic substitution on 3-halo-1,2,4-thiadiazole | 2-methoxyethyl alkoxide, polar aprotic solvent, mild base | Moderate | Post-synthetic modification flexibility | Needs suitable halo precursor, selectivity issues |

Research Findings and Notes

- The Suzuki-Miyaura coupling method has been extensively studied for 3,5-dichloro-1,2,4-thiadiazole derivatives, showing that room temperature conditions favor selective mono-substitution at the 3-position, producing 5-chloro-3-substituted thiadiazoles such as 5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole with good yields and purity.

- Attempts to conduct the coupling at higher temperatures (reflux) lead to side reactions where the chlorine at the 5-position is replaced by methoxy groups derived from the solvent, indicating the need for careful temperature control.

- The cyclization approach using cyanoformimidates and sulfur chlorides is well-established for 1,2,5-thiadiazoles and can be adapted for 1,2,4-thiadiazoles with appropriate starting materials, providing an alternative route to alkoxy-substituted thiadiazoles.

- Purification techniques commonly involve aqueous acid washes to remove inorganic impurities, solvent extraction, and vacuum distillation to achieve the desired purity levels.

- The choice of solvent and base in coupling reactions critically influences regioselectivity and yield, with mixed solvent systems (toluene/water/methanol) providing an effective medium for palladium-catalyzed couplings.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-3-(2-methoxyethyl)-1,2,4-thiadiazole, while oxidation can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Biocidal Properties

Agricultural Applications

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole and its derivatives have been studied for their effectiveness as biocides. They demonstrate notable antifungal activity against various pathogenic fungi that threaten crops. Key findings include:

- Fungal Control : The compound has shown efficacy against pathogens such as Pythium, Fusarium, Rhizoctonia, and Sclerotium, making it valuable for protecting seeds and growing plants in soil environments .

- Weed Management : The biocidal properties extend to controlling weeds, which is critical for maintaining crop yields and agricultural productivity.

The mechanism of action typically involves disrupting cellular processes in fungi, leading to cell death. This makes 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole a promising candidate for developing new agricultural fungicides.

Medicinal Chemistry

Anticancer Potential

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole, in cancer treatment. The compound exhibits promising anticancer properties through various mechanisms:

- Cell Viability Reduction : Research indicates that derivatives of thiadiazole can significantly reduce the viability of various cancer cell lines. For instance:

- Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example:

Table: Summary of Anticancer Activity of Thiadiazole Derivatives

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogs:

Actividad Biológica

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a chlorine atom and a methoxyethyl group, which contribute to its unique chemical behavior and biological activity. The presence of the chlorine atom is known to enhance the reactivity of similar compounds, while the methoxyethyl group may influence solubility and absorption characteristics.

Target Interactions

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole interacts with various molecular targets, including enzymes and receptors. Its mechanism primarily involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites. This interaction is crucial for its antimicrobial and anticancer properties.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound affects several metabolic and signaling pathways. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific cell signaling cascades .

Biological Activities

5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole exhibits a range of biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, including resistant strains. The compound's structure allows it to disrupt bacterial cell functions effectively .

- Antifungal Activity : Similar derivatives have shown promising antifungal effects against pathogens like Candida albicans .

- Anticancer Activity : Studies report significant cytotoxic effects against multiple cancer cell lines, including:

- Human colon cancer (HCT116)

- Human lung cancer (H460)

- Human breast cancer (MCF-7)

The IC50 values for these activities vary but indicate potent effects at micromolar concentrations. For example, some derivatives have shown IC50 values as low as 0.74 μg/mL against HCT116 cells .

Table 1: Biological Activity Overview

| Activity Type | Target Cell Lines | IC50 Values (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | |

| Antifungal | C. albicans | Moderate | |

| Anticancer | HCT116 | 0.74 | |

| H460 | 10 | ||

| MCF-7 | 3.29 |

Case Study: Anticancer Properties

In a study evaluating the anticancer properties of thiadiazole derivatives, 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole was found to induce apoptosis in MCF-7 cells without causing cell cycle arrest. This suggests a targeted mechanism that could be exploited for therapeutic interventions in breast cancer treatment .

Q & A

What are the optimal synthetic routes for 5-Chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole, and how is its purity validated?

Basic Research Question

The synthesis typically involves cyclocondensation of thioamide precursors or halogenation of preformed thiadiazole scaffolds. For example, analogous methods involve reacting 5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazole-3-thiones with chloroacetic acid in alkaline medium (50–60°C, 2–4 hours) to yield thiadiazole derivatives . Purity is validated via thin-layer chromatography (TLC) to confirm homogeneity, followed by elemental analysis (C, H, N, S content) and IR spectroscopy to identify functional groups (e.g., C-Cl at ~550–650 cm⁻¹, S-N stretching at ~680 cm⁻¹) .

How do reaction conditions influence regioselectivity in thiadiazole synthesis?

Advanced Research Question

Regioselectivity is sensitive to substituent electronic effects and reaction media. For instance, using 4-methoxyphenylhydrazine hydrochloride vs. phenylhydrazine hydrochloride in cyclization reactions leads to distinct indole/thiadiazole hybrids due to methoxy group stabilization of intermediates . Solvent polarity (e.g., aqueous vs. ethanol) and temperature (reflux vs. room temperature) also modulate reaction pathways. Computational modeling (e.g., DFT) can predict preferred sites for electrophilic substitution based on electron density distribution .

What analytical methods resolve structural ambiguities in thiadiazole derivatives?

Basic Research Question

A combination of spectroscopic and crystallographic techniques is critical:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxyethyl –CH₂–O– at δ 3.2–3.5 ppm) and confirms substitution patterns.

- X-ray diffraction : Resolves stereochemical ambiguities, as seen in 1,2,4-thiadiazole hybrids where isomerization (e.g., 1,2,4- vs. 1,3,4-thiadiazole) was confirmed via single-crystal analysis .

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+ for C₅H₈ClN₂OS: calc. 195.0064, observed 195.0068) .

How do structural modifications impact the pharmacological activity of thiadiazole derivatives?

Advanced Research Question

Halogen and alkoxy substituents significantly modulate bioactivity. For example:

- Chlorine enhances lipophilicity and membrane permeability, improving cytotoxicity (e.g., 3,5-dichloro-1,2,4-thiadiazole showed IC₅₀ = 8.2 µM against PC-3 prostate cancer cells) .

- Methoxyethyl groups may improve solubility and reduce toxicity, as seen in triazole-thiadiazole hybrids with ED₅₀ values < 10 mg/kg in analgesic models .

Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing Cl with F or MeO groups) followed by in vitro assays (e.g., MTT for cytotoxicity) .

How can unexpected byproducts in thiadiazole synthesis be rationalized?

Advanced Research Question

Contradictions in product outcomes often arise from competing reaction pathways. For example, phenylhydrazine hydrochloride reacting with 3-acetonyl-5-cyano-1,2,4-thiadiazole yielded an unexpected pyrazole derivative due to nucleophilic attack at alternative electrophilic sites . Mechanistic studies (e.g., trapping intermediates with TEMPO) or computational modeling (transition state energy calculations) can identify dominant pathways .

What green chemistry approaches are applicable to thiadiazole synthesis?

Advanced Research Question

Eco-friendly methods include:

- Oxidative dimerization : Using molecular O₂ as an oxidant in water, catalyzed by iodine (e.g., 80% yield for 3,5-diphenyl-1,2,4-thiadiazole) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes for triazolo-thiadiazoles under 300 W irradiation) .

These methods minimize hazardous solvents (e.g., DMF) and improve atom economy .

How do computational methods aid in designing thiadiazole-based therapeutics?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR for anticancer activity). For erlotinib-thiadiazole hybrids, docking scores correlated with experimental IC₅₀ values (R² = 0.89), guiding prioritization of analogs . DFT calculations also optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or stability .

What are the challenges in scaling up thiadiazole synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography is impractical for large batches; alternatives include recrystallization (e.g., ethanol/water mixtures) .

- Isomer separation : Bis-substituted thiadiazoles (e.g., 1,2,4- vs. 1,3,4-isomers) require HPLC with chiral columns or fractional crystallization .

- Yield optimization : Catalyst screening (e.g., CuI for Sonogashira couplings) improves efficiency in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.